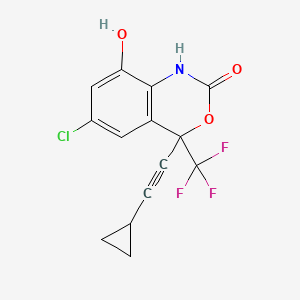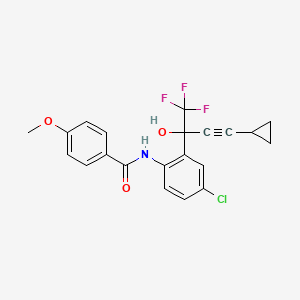
Felodipine Metabolite Lactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Felodipine Metabolite Lactone is a metabolite of Felodipine . Felodipine is a calcium channel blocker and is used as a drug to treat hypertension . The molecular formula of Felodipine Metabolite Lactone is C17H13Cl2NO4 .
Molecular Structure Analysis
The molecular structure of Felodipine Metabolite Lactone is complex and involves several components. It includes a Furo [3,4-b]pyridine-3-carboxylic acid, 4- (2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester .Scientific Research Applications
Nanoparticle Delivery Systems
Felodipine, a calcium channel blocker, has been incorporated into nanoparticles to improve its solubility and bioavailability. For instance, felodipine-loaded poly(lactic-co-glycolic acid) nanoparticles showed prolonged drug release and potential for enhancing antihypertensive effects (Jana et al., 2014).
Enhanced Dissolution Techniques
Techniques like spherical agglomeration have been employed to improve the dissolution rate of felodipine. This approach involves using specific solvents to increase solubility, potentially enhancing its pharmacological effect (Tapas et al., 2009).
Drug-Drug Interaction Studies
Felodipine's interaction with other drugs has been a subject of study. For example, its interaction with various calcium antagonists was examined to understand effects on blood pressure and plasma norepinephrine levels in patients with hypertension (Fogari et al., 2000).
Absorption, Distribution, and Elimination
Research has been conducted on the absorption and distribution characteristics of felodipine in the human body. This includes understanding its systemic availability and metabolic pathways (Edgar et al., 2012).
Chromatographic Analysis
Chromatographic methods have been developed for the simultaneous determination of felodipine and its major metabolites in human plasma, aiding in understanding the drug's metabolism and interaction with other substances (Emam et al., 2020).
Amorphous Solid Dispersions
Studies on amorphous solid dispersions of felodipine using polymers like soluplus have shown substantial enhancement in the rate and extent of drug dissolution (Pandey et al., 2015).
Pharmacokinetic Modeling
Physiologically based pharmacokinetic and pharmacodynamic modeling of felodipine has been used for drug-drug interaction predictions, helping to understand its interactions with other drugs metabolized by cytochrome P450 enzymes (Fuhr et al., 2022).
Mechanism of Action
Target of Action
Felodipine, the parent compound of Felodipine Metabolite Lactone, primarily targets L-type calcium channels located on vascular smooth muscle cells . It also binds to a number of calcium-binding proteins and exhibits competitive antagonism of the mineralocorticoid receptor . Felodipine is metabolized by cytochrome P450 (CYP) 3A4 .
Mode of Action
Felodipine stabilizes voltage-gated L-type calcium channels in their inactive conformation . By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent myocyte contraction and vasoconstriction . Felodipine also acts as an antagonist to the mineralocorticoid receptor by competing with aldosterone for binding and blocking aldosterone-induced coactivator recruitment of the mineralcorticoid receptor .
Biochemical Pathways
Felodipine affects the calcium signaling pathway by blocking the influx of calcium ions through voltage-gated L-type calcium channels . This leads to relaxation of coronary vascular smooth muscle and coronary vasodilation, increasing myocardial oxygen delivery . Felodipine is metabolized to dehydrofelodipine by CYP3A4 .
Pharmacokinetics
Felodipine exhibits high first-pass metabolism and is a sensitive substrate of CYP3A4 . It has low oral bioavailability due to its poor solubility and extensive hepatic metabolism . The metabolism of felodipine to dehydrofelodipine by CYP3A4 captures the first-pass metabolism and the subsequent metabolism of dehydrofelodipine by CYP3A4 .
Result of Action
The action of felodipine results in the relaxation of coronary vascular smooth muscle and coronary vasodilation . This increases myocardial oxygen delivery in patients with vasospastic angina . Felodipine also induces autophagy and clears diverse aggregate-prone, neurodegenerative disease-associated proteins .
Action Environment
The action of felodipine can be influenced by environmental factors such as the presence of other drugs. As a sensitive substrate of CYP3A4, felodipine is susceptible to drug–drug interactions (DDIs) with CYP3A4 perpetrators . For example, substances that inhibit or activate CYP3A4 can strongly affect how much felodipine is present .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Felodipine Metabolite Lactone involves the oxidation of Felodipine to Felodipine Metabolite A followed by the lactonization of Felodipine Metabolite A to Felodipine Metabolite Lactone.", "Starting Materials": [ "Felodipine", "Manganese dioxide", "Acetic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Felodipine is oxidized to Felodipine Metabolite A using manganese dioxide and acetic acid in methanol.", "Felodipine Metabolite A is then lactonized to Felodipine Metabolite Lactone using sodium hydroxide in methanol and hydrochloric acid in water." ] } | |
CAS RN |
85825-42-9 |
Product Name |
Felodipine Metabolite Lactone |
Molecular Formula |
C17H13Cl2NO4 |
Molecular Weight |
366.20 |
Appearance |
White to Pale Yellow Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Furo[3,4-b]pyridine-3-carboxylic acid, 4-(2,3-dichlorophenyl)-1,4,5,7-tetrahydro-2-methyl-5-oxo-, ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



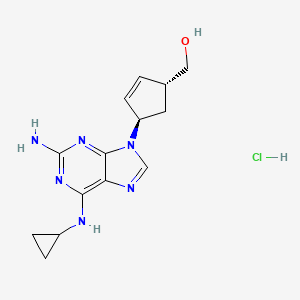
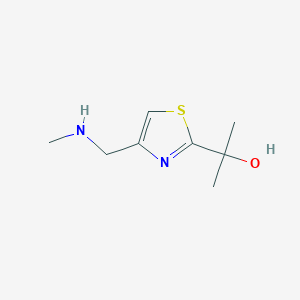
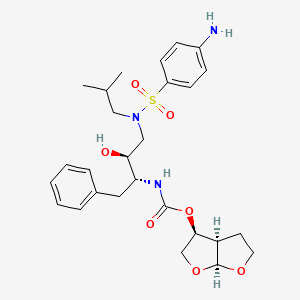
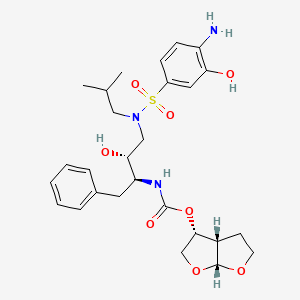

![4-amino-5-fluoro-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B600895.png)
